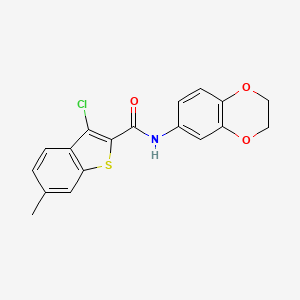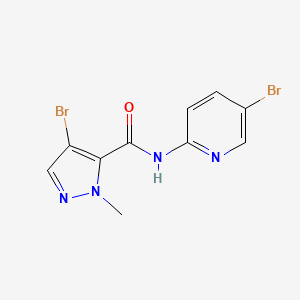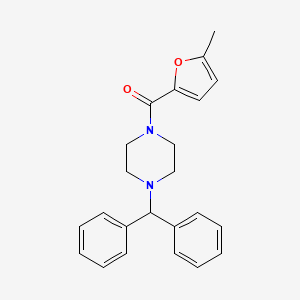![molecular formula C15H14O5 B3481798 ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate](/img/structure/B3481798.png)
ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate
説明
Ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate, also known as EOTCC, is a chemical compound that has been synthesized for various scientific research purposes. This compound belongs to the class of chromenes and has been studied for its potential biological activities.
作用機序
The mechanism of action of ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. For example, ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, indicating its potential as an antioxidant. ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the serum of mice with induced inflammation. Additionally, ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
実験室実験の利点と制限
One advantage of using ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate in lab experiments is its potential as a multi-targeted agent, meaning it may have effects on multiple pathways and enzymes. Additionally, ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate has been shown to have low toxicity in animal models, indicating its potential as a safe therapeutic agent. However, one limitation of using ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate. One direction is to further investigate its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, future studies could investigate the potential of ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate as an antiviral agent for the treatment of viral infections such as hepatitis C. Finally, further research could investigate the optimization of the synthesis method for ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate to improve the yield and purity of the compound.
科学的研究の応用
Ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate has been studied for its potential biological activities such as anti-inflammatory, anti-cancer, and anti-viral activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages, which makes it a potential candidate for the treatment of inflammatory diseases. ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells, indicating its potential as an anti-cancer agent. Additionally, ethyl 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl carbonate has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of viral infections.
特性
IUPAC Name |
ethyl (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-2-18-15(17)19-9-6-7-11-10-4-3-5-12(10)14(16)20-13(11)8-9/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZVQFXXFQLZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-ethoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B3481723.png)
![methyl 2-{[(2-fluorophenyl)acetyl]amino}benzoate](/img/structure/B3481731.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3481738.png)
![N-benzyl-5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-amine](/img/structure/B3481741.png)
![5-(4-bromophenyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3481751.png)

![N-(3-fluorophenyl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3481759.png)
![10-(2-fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B3481773.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B3481790.png)

![4,5-dimethyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3481803.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3481808.png)
![2,5-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3481809.png)